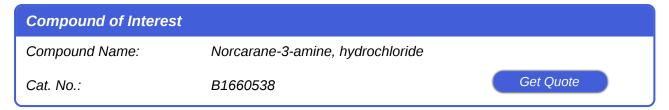


Spectroscopic Profile of Norcarane-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for norcarane-3-amine hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted and representative data based on the analysis of its chemical structure and established principles of spectroscopic techniques for similar amine hydrochloride compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure

IUPAC Name: Bicyclo[4.1.0]heptan-3-amine hydrochloride Molecular Formula: C₇H₁₄ClN Molecular Weight: 147.65 g/mol Structure:

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Predicted Spectral Data



The following tables summarize the expected quantitative data for norcarane-3-amine hydrochloride. These values are estimations based on the analysis of related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.0 - 3.5	Multiplet	1H	CH-NH ₃ + (H3)
~1.8 - 2.2	Multiplet	2H	CH ₂ (adjacent to CH-NH ₃ +)
~1.2 - 1.8	Multiplet	4H	Cyclohexane ring CH ₂
~0.8 - 1.2	Multiplet	2H	Cyclopropane ring CH (H1, H6)
~0.3 - 0.8	Multiplet	2H	Cyclopropane ring CH ₂ (H7)
~8.0 - 9.0	Broad Singlet	ЗН	-NH₃+

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~50 - 55	C3 (CH-NH₃+)
~30 - 35	Cyclohexane ring CH ₂ (adjacent to C3)
~20 - 30	Other cyclohexane ring CH ₂
~15 - 20	C1, C6 (Cyclopropane CH)
~10 - 15	C7 (Cyclopropane CH ₂)

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
2800 - 3200	Strong, Broad	N-H stretch of -NH₃+
2920 - 2950	Strong	C-H stretch (aliphatic)
2850 - 2870	Medium	C-H stretch (aliphatic)
~1600	Medium	N-H bend (asymmetric) of - NH ₃ +
~1500	Medium	N-H bend (symmetric) of -
1440 - 1470	Medium	C-H bend (scissoring)
~1000 - 1200	Medium	C-N stretch

Mass Spectrometry (MS)

The mass spectrum of the hydrochloride salt will typically show the mass of the free amine after the loss of HCl.

m/z	Relative Intensity	Assignment
111.12	High	[M-Cl-H] $^+$ (Molecular ion of the free amine, $C_7H_{13}N^+$)
94.09	Medium	[M-Cl-H - NH₃]+ (Loss of ammonia)
Other fragments	Variable	Fragmentation of the bicyclic ring system

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for amine hydrochlorides.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of norcarane-3-amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - Use the residual solvent peak as an internal reference.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
 - A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
 - The solvent signal is used for internal referencing.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.



- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

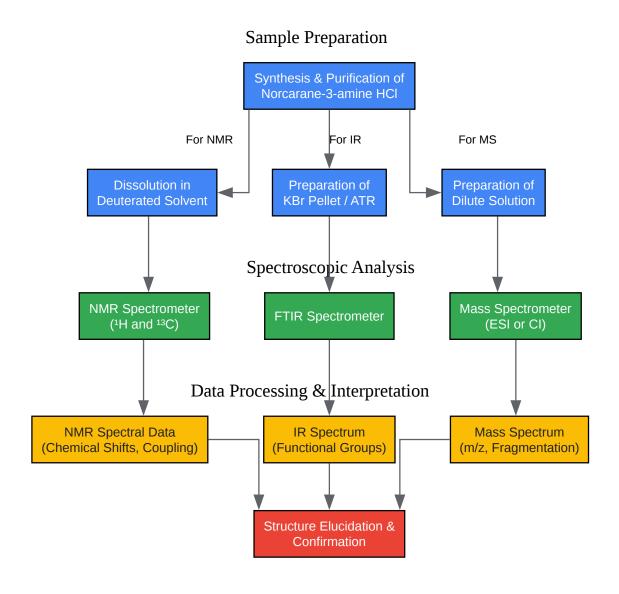
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is typically used for amine hydrochlorides.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - ESI is often performed in positive ion mode to detect the protonated molecule of the free amine.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.



Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like norcarane-3-amine hydrochloride.



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Caption: General workflow for the spectroscopic analysis of norcarane-3-amine hydrochloride.

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